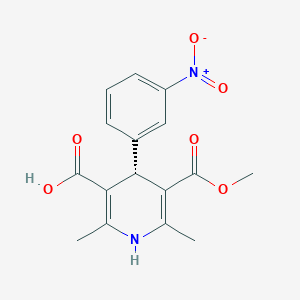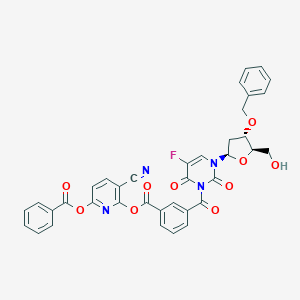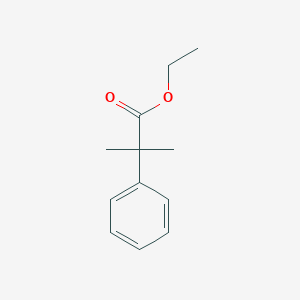
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester
Overview
Description
Synthesis Analysis
The synthesis of this compound and its isomers often involves Michael-addition reactions and ring closures. Muto et al. (1988) demonstrated the synthesis of stereo- and optical isomers of a related compound to explore their hypotensive activities (Muto et al., 1988). Meyer et al. (1981) also described the synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with varying ester functions, highlighting the superior pharmacological activities of asymmetrical derivatives (Meyer et al., 1981).
Molecular Structure Analysis
The molecular structure of this compound, including its enantiomers, has been studied through various techniques. Ogawa et al. (1993) synthesized enantiomeric forms and determined their absolute configurations using X-ray crystallographic analysis (Ogawa et al., 1993).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including esterification, oxidation, and aromatization, as shown in studies by Walkenstein et al. (1973) on a related antihypertensive drug (Walkenstein et al., 1973).
Physical Properties Analysis
Physical properties such as crystal structure and conformation have been analyzed in studies. Maru and Shah (2015) reported on a novel 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, synthesized through Hantzsch synthesis, and its crystal structure was characterized using X-ray diffraction (Maru & Shah, 2015).
Chemical Properties Analysis
The compound exhibits a variety of chemical properties, including calcium-antagonistic and hypotensive activities. Ashimori et al. (1991) synthesized optically active derivatives of this compound and investigated their pharmacological effects, defining the active form of the compound (Ashimori et al., 1991).
Scientific Research Applications
Pharmacological Activity and Drug Development
- A study by Meyer et al. (1981) demonstrated that derivatives of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates, including (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, have potential applications in coronary vasodilation and antihypertensive activity. Notably, nitrendipine, a related compound, was developed as an antihypertensive drug (Meyer et al., 1981).
- Muto et al. (1988) found that stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, a closely related compound, showed significant differences in antihypertensive activities. The alpha-isomer demonstrated a potent hypotensive effect (Muto et al., 1988).
Chemical Synthesis and Modification
- Kim (1986) explored the rearrangements of 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester, a compound structurally similar to (S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, highlighting the importance of structural modifications in the development of pharmacologically active derivatives (Kim, 1986).
Enantioselectivity in Biological Reactions
- Sobolev et al. (2002) investigated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of derivatives of 1,4-dihydropyridine, providing insights into the stereospecific interactions of such compounds in biological systems (Sobolev et al., 2002).
Metabolic Pathways and Pharmacokinetics
- Walkenstein et al. (1973) studied the metabolism of a dihydropyridine compound, revealing insights into the metabolic pathways and pharmacokinetics of related compounds, including the absorption, distribution, and excretion processes (Walkenstein et al., 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPPUOCSLMCHK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353703 | |
| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester | |
CAS RN |
76093-34-0 | |
| Record name | (4S)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)








